5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 1256812-96-0
Cat. No.: VC0179063
Molecular Formula: C9H7N3O
Molecular Weight: 173.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256812-96-0 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.175 |
| IUPAC Name | 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3O/c1-13-7-2-8-6(3-10)4-11-9(8)12-5-7/h2,4-5H,1H3,(H,11,12) |
| Standard InChI Key | CKUKZHRTUDHXGL-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(NC=C2C#N)N=C1 |
Introduction
Chemical Identity and Properties
Basic Information
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is identified by the CAS registry number 1256812-96-0 . This compound belongs to the broader class of pyrrolopyridines, which are bicyclic ring systems that combine an electron-withdrawing pyridine ring with an electron-releasing pyrrole ring . The compound is specifically a derivative of 7-azaindole (also known as pyrrolo[2,3-b]pyridine) with additional functional groups .
Physical and Chemical Properties
The physical and chemical properties of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile are summarized in Table 1. These properties are crucial for understanding its behavior in various chemical reactions and its potential applications.
Table 1: Physical and Chemical Properties of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.175 g/mol |
| Appearance | Solid |
| Purity (Commercial) | Minimum 95% |
| CAS Number | 1256812-96-0 |
The compound contains multiple functional groups, including a methoxy group (-OCH3), which is an electron-donating group, and a carbonitrile group (-CN), which is strongly electron-withdrawing. This combination creates an interesting electronic distribution within the molecule, influencing its reactivity and potential interactions with biological systems.
Structural Characteristics
The structure of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrolopyridine core with specific substituents. The pyrrolopyridine skeleton is a bicyclic system where a pyrrole ring is fused with a pyridine ring . In this particular compound:
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The methoxy group (-OCH3) is attached at position 5 of the pyrrolopyridine core
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The carbonitrile group (-CN) is attached at position 3
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A hydrogen is attached to the nitrogen at position 1 (hence the "1H" in the name)
This structural arrangement contributes to the compound's unique chemical and potentially biological properties, making it distinctively different from related compounds such as 3-bromo-5-Methoxy-1H-pyrrolo[2,3-b]pyridine or the unsubstituted 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile .
Synthesis and Preparation
Reaction Conditions
The specific reaction conditions for synthesizing 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile would typically include:
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Careful temperature control, often involving reflux conditions
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Acidic catalysts, such as hydrochloric acid
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Appropriate solvents, commonly acetic acid for similar pyrrolopyridine syntheses
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Extended reaction times to ensure complete conversion
In related pyrrolopyridine syntheses, reactions are often carried out under reflux for approximately 4 hours, followed by purification using silica gel column chromatography . These conditions might be adapted for the specific synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, with modifications to accommodate the methoxy and carbonitrile functional groups.
Purification Methods
Purification of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile likely involves standard organic chemistry techniques. Based on related compound purifications, these methods may include:
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Column chromatography using silica gel as the stationary phase
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Recrystallization from appropriate solvents
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Potential use of preparative HPLC for higher purity requirements
The commercial product is typically available with a minimum purity of 95% , suggesting that effective purification methods have been established for this compound at an industrial scale.
Research Findings and Biological Activity
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related compounds is valuable for predicting potential biological activities and guiding further research. While specific SAR data for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is limited in the available literature, some general principles can be inferred from studies on related pyrrolopyridines:
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The methoxy group at position 5 likely influences the electron density of the pyrrolopyridine core, potentially affecting binding to biological targets
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The carbonitrile group at position 3 may serve as a hydrogen bond acceptor in biological systems
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The NH group in the pyrrole ring could function as a hydrogen bond donor
These structural features collectively contribute to the compound's potential interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Related Compounds
Table 2 compares 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with structurally related compounds, highlighting the differences in their molecular properties and potential applications.
Table 2: Comparison of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | C9H7N3O | 173.175 | Reference compound |
| 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile | C8H5N3 | 143.15 | Lacks methoxy group |
| 3-bromo-5-Methoxy-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2O | 227.06 | Contains bromine instead of carbonitrile |
This comparison demonstrates how structural modifications to the pyrrolopyridine core can significantly alter the compound's properties, potentially leading to diverse biological activities and applications.
Recent Studies
Research into pyrrolopyridines, including compounds similar to 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, continues to evolve. Recent studies have focused on:
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The synthesis of novel pyrrolopyridine derivatives using efficient and environmentally friendly methods
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Investigation of the biological activities of pyrrolopyridines, particularly their potential as antimicrobial, anti-inflammatory, and anticancer agents
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Exploration of pyrrolopyridines as substrates for enzymatic studies, such as those involving nitrile reductase queF
Additionally, pyrrolopyridines like 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile may be of interest in the development of new synthetic methodologies, particularly those involving the functionalization of heterocyclic compounds.
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